molecular formula C20H21ClN6O2 B6461669 2-(3-chlorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2549051-60-5

2-(3-chlorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6461669
CAS No.: 2549051-60-5
M. Wt: 412.9 g/mol
InChI Key: FPMZJHKSHYSFKO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic compound featuring a complex bicyclic framework. Its structure comprises:

  • 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: A nitrogen-rich heterocycle, likely contributing to π-π stacking interactions or kinase inhibition.
  • 3-Chlorophenoxy group: Enhances lipophilicity and may influence receptor binding via halogen interactions.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules in medicinal chemistry, particularly kinase inhibitors or GPCR-targeting agents.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-13-22-23-18-5-6-19(24-27(13)18)25-8-14-10-26(11-15(14)9-25)20(28)12-29-17-4-2-3-16(21)7-17/h2-7,14-15H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZJHKSHYSFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(3-Chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-2-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxy ()

  • Core Structure : Shares the octahydropyrrolo[3,4-c]pyrrole bicyclic system.
  • Substituents : Dual chlorophenyl groups enhance hydrophobicity, while the carboxy group introduces acidity.
  • Key Differences: Lacks the triazolo-pyridazine moiety and ethanone linker present in the target compound. This may reduce kinase affinity compared to the target’s nitrogen-rich framework .

3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole ()

  • Core Structure : Combines pyrrolo-pyrrole with a thiazolo ring.
  • Substituents : Phenylsulfonyl and methoxyphenyl groups modulate solubility and steric bulk.

Analogues with Triazolo Heterocycles

3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()

  • Core Structure : Triazolo[3,4-b]thiadiazine fused with pyrrolo-thiazolo-pyrimidine.
  • Substituents : Methoxyphenyl and phenyl groups enhance aromatic interactions.

Chlorophenyl-Containing Analogues

5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one ()

  • Core Structure : Pyrrol-2-one with 3-chlorophenyl and hydroxypropyl substituents.
  • Substituents : Hydroxy groups improve solubility, while chlorophenyl enhances target engagement.
  • Key Differences : The absence of a bicyclic framework limits conformational rigidity compared to the target compound .

Comparative Analysis Table

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Octahydropyrrolo[3,4-c]pyrrole + triazolo-pyridazine 3-Chlorophenoxy, methyl-triazolo-pyridazine Kinase inhibition, GPCR modulation (inferred)
3-(3-Chlorophenyl)-5-(4-chlorophenyl)-...octahydropyrrolo[3,4-c]pyrrole-1-carboxy () Octahydropyrrolo[3,4-c]pyrrole 3-Chlorophenyl, 4-chlorophenyl, carboxy Enzyme inhibition (e.g., proteases)
3-[5-(4-Methoxyphenyl)-...triazolo[3,4-b]thiadiazin-6(7H)-one () Pyrrolo-thiazolo-pyrimidine + triazolo-thiadiazine 4-Methoxyphenyl, phenyl Anticancer, antimicrobial
5-(3-Chloro-phenyl)-...pyrrol-2-one () Pyrrol-2-one 3-Chlorophenyl, hydroxypropyl Anti-inflammatory, antioxidant

Research Implications and Gaps

  • Synthetic Challenges: Analogous syntheses (e.g., ’s use of monochloroacetic acid) may inform routes to the target compound, though its complexity demands advanced coupling strategies.
  • Pharmacological Data : Absent activity data for the target compound highlight the need for in vitro screening against kinase panels or cancer cell lines.

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